4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to an indanone core
Scientific Research Applications
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes .
Mode of Action
Its ability to inhibit cyp1a2 suggests that it may interfere with the metabolism of certain drugs and other xenobiotics .
Pharmacokinetics
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.96, indicating its lipophilicity . Its water solubility is 0.135 mg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of (4-bromophenyl) 3-chloropropanoate with aluminum trichloride. The reaction is carried out under an inert atmosphere at a temperature of 155°C for three hours . The crude product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-bromo-7-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methoxy-1-indanone: Similar structure but with a methoxy group instead of a hydroxyl group.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar core structure but lacks the hydroxyl group.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom but has a different core structure.
Uniqueness
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the indanone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-7-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBCFVYMDBPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395450 | |
Record name | 4-Bromo-7-hydroxyindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-13-3 | |
Record name | 4-Bromo-7-hydroxyindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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